molecular formula C19H15N3O3 B2401805 N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1207057-18-8

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2401805
CAS No.: 1207057-18-8
M. Wt: 333.347
InChI Key: IRXLNNMBAIFORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a pyrazole ring, a benzofuran moiety, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzofuran-containing molecules. Examples are:

Uniqueness

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-24-16-4-2-3-13-11-17(25-18(13)16)19(23)21-14-7-5-12(6-8-14)15-9-10-20-22-15/h2-11H,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXLNNMBAIFORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.